4-Butoxy-3-chloro-5-fluorophenol
Description
4-Butoxy-3-chloro-5-fluorophenol is a halogenated phenolic compound featuring a butoxy group at the para position, a chlorine atom at the meta position, and a fluorine atom at the ortho position relative to the hydroxyl group. This substitution pattern confers unique electronic, steric, and solubility properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or material science.
Properties
IUPAC Name |
4-butoxy-3-chloro-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCKYHZGZGJQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-chloro-5-fluorophenol typically involves the substitution reactions on a phenol derivative. One common method includes the reaction of 4-butoxyphenol with chlorinating and fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar substitution reactions but optimized for higher yields and purity. The process may include steps such as:
Chlorination: Using chlorine or chlorinating agents.
Fluorination: Using fluorine or fluorinating agents.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-chloro-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles (e.g., amines, thiols) in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones and related compounds.
Reduction Products: Dehalogenated phenols.
Substitution Products: Phenolic derivatives with new substituents replacing the chloro or fluoro groups.
Scientific Research Applications
4-Butoxy-3-chloro-5-fluorophenol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butoxy-3-chloro-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Butoxy-3-chloro-5-fluorophenol with compounds sharing functional groups, substitution patterns, or scaffold similarities, as identified in the evidence.
3-n-Butoxy-4-methylbenzoic Acid
- Structure : Features a butoxy group at position 3 and a methyl group at position 4 on a benzoic acid backbone .
- Key Differences: The carboxylic acid group (-COOH) increases acidity (pKa ~4.2) compared to phenol (-OH, pKa ~10). Methyl and butoxy groups enhance hydrophobicity but reduce solubility in polar solvents relative to the phenolic compound. Applications: Likely used as an intermediate in synthetic organic chemistry due to its polar-apolar duality.
Ethyl 3-Fluoro-4-methylphenyl Sulfide
- Structure : Contains a fluorine atom at position 3, a methyl group at position 4, and an ethyl sulfide (-S-Et) group .
- Key Differences: The sulfide group is less polar than a hydroxyl group, reducing hydrogen-bonding capacity and aqueous solubility. Fluorine’s electron-withdrawing effect may stabilize adjacent substituents but differs in position compared to this compound. Applications: Potential use in agrochemicals due to sulfur’s role in pesticidal activity.
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol
- Structure: Substituted furan ring with chloro, fluoro, and methyl groups, plus a phenylmethanol moiety .
- Key Differences: The furan ring is less aromatic than benzene, altering electronic distribution and reactivity. Chloro and fluoro substituents on the furan may enhance electrophilic substitution resistance compared to phenolic systems. Applications: Likely a pharmaceutical intermediate due to furan’s prevalence in drug scaffolds.
2-Fluoro-5-(4-fluorophenyl)pyridine
- Structure : Pyridine core with fluorine at position 2 and a 4-fluorophenyl group at position 5 .
- Key Differences: Pyridine’s nitrogen atom introduces basicity (pKa ~5.2) and dipole moments absent in phenolic systems. Fluorine’s meta and para positions influence steric interactions and π-stacking in crystal structures . Applications: Studied for biological activity (e.g., kinase inhibition) due to pyridine’s drug-like properties.
Research Findings and Implications
- Electronic Effects: Fluorine and chlorine substituents in this compound likely enhance electrophilic aromatic substitution resistance compared to non-halogenated phenols, similar to furan and pyridine derivatives .
- Steric Effects : The bulky butoxy group may hinder interactions in biological systems, a trait observed in ethyl sulfide and furan-based compounds .
- Biological Relevance: Pyridine and furan analogs demonstrate activity in medicinal chemistry, suggesting that this compound could be optimized for drug discovery .
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